molecular formula C12H13FN2O3 B2374150 methyl N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamate CAS No. 896291-92-2

methyl N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamate

Cat. No.: B2374150
CAS No.: 896291-92-2
M. Wt: 252.245
InChI Key: ZDYIXEPPLNLCKC-UHFFFAOYSA-N
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Description

methyl N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamate is a synthetic organic compound that features a pyrrolidinone ring substituted with a fluorophenyl group and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamate typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.

    Carbamate Formation: The final step involves the reaction of the pyrrolidinone derivative with methyl isocyanate under controlled conditions to form the carbamate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

methyl N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate: Similar structure but with a different position of the fluorine atom.

    Ethyl (1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl (1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)carbamate: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

methyl N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamate is unique due to the specific positioning of the fluorine atom and the presence of the carbamate group

Properties

IUPAC Name

methyl N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3/c1-18-12(17)14-9-6-11(16)15(7-9)10-4-2-3-8(13)5-10/h2-5,9H,6-7H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYIXEPPLNLCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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